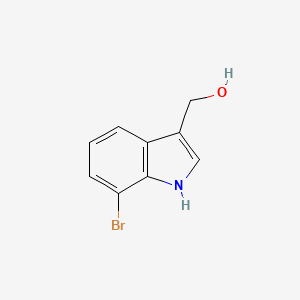

(7-Bromo-1H-indol-3-YL)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

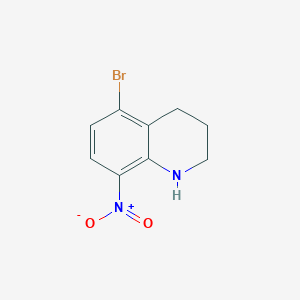

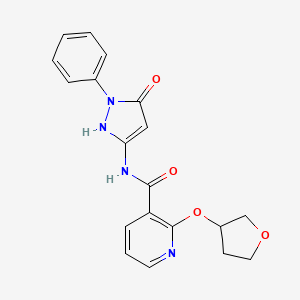

Indoles are a class of organic compounds that contain a benzopyrrole structure, which consists of a benzene ring fused to a pyrrole ring . They are widely distributed in nature and are important in a variety of biological processes. The specific compound you mentioned, “(7-Bromo-1H-indol-3-YL)methanol”, would be an indole derivative with a bromine atom at the 7-position and a methanol group attached to the indole nitrogen.

Synthesis Analysis

The synthesis of indole derivatives can involve a variety of methods, often starting with simple precursors like tryptophan or other amino acids . The specific synthesis pathway for “this compound” would depend on the specific reagents and conditions used.Molecular Structure Analysis

The molecular structure of indole derivatives can be analyzed using techniques like NMR spectroscopy, X-ray crystallography, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis

Indole and its derivatives can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and oxidation . The specific reactions that “this compound” can undergo would depend on the specific conditions and reagents used.Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives can be influenced by factors like their specific structure, the presence of functional groups, and the conditions under which they are studied. These properties can include things like melting point, boiling point, solubility, and reactivity .Scientific Research Applications

Synthesis and Pharmaceutical Applications

(7-Bromo-1H-indol-3-YL)methanol is involved in the synthesis of various pharmacologically active compounds. For instance, it plays a crucial role in the synthesis of certain acetohydrazides and benzoylcarbonyl derivatives, which have demonstrated promising antibacterial activities against both Gram-positive and Gram-negative bacterial strains. These compounds have also shown moderate to weak anti-enzymatic potential against α-Glucosidase and Butyrylcholinesterase, suggesting their potential as therapeutic agents against inflammatory ailments (Rubab et al., 2017).

Chemical Synthesis and Methodology

In the field of chemical synthesis, this compound is used in various reactions. For example, it is employed in the dehydroxylation and site-selective disulfonylation of diaryl methanols, providing an efficient strategy for synthesizing disulfonylated indoles (Zhou et al., 2018). Another application is in the [3+2] cycloaddition for synthesizing cyclopenta[b]indole alkaloids, demonstrating its versatility in organic synthesis (Dong et al., 2014).

Calorimetric and Computational Studies

Calorimetric and computational studies on this compound derivatives, like 2-(1H-indol-3-yl)ethanol, have been conducted to understand their energetic and spectroscopic profiles. Such studies are crucial for predicting the behavior of these compounds in various chemical reactions and their potential applications in material science (Carvalho et al., 2019).

Antimicrobial and Anti-inflammatory Research

Compounds derived from this compound have shown significant antimicrobial and anti-inflammatory activities. This highlights its potential in the development of new therapeutic agents for treating infections and inflammation-related conditions (Narayana et al., 2009).

Mechanism of Action

Target of Action

Indole derivatives, which include (7-bromo-1h-indol-3-yl)methanol, have been found to bind with high affinity to multiple receptors . These compounds have shown a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, some indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus . The specific interactions and resulting changes for this compound would need further investigation.

Biochemical Pathways

For example, some indole derivatives have shown antiviral activity, suggesting they may affect viral replication pathways

Result of Action

Indole derivatives have shown diverse biological activities, suggesting they may have various molecular and cellular effects

Safety and Hazards

Future Directions

Properties

IUPAC Name |

(7-bromo-1H-indol-3-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c10-8-3-1-2-7-6(5-12)4-11-9(7)8/h1-4,11-12H,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPXMRMCHYPUOKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)NC=C2CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1158402-48-2 |

Source

|

| Record name | (7-bromo-1H-indol-3-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

methanone](/img/structure/B2454359.png)

![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2454362.png)

![4-[[Amino(dimethylamino)methylidene]amino]butanoic acid;hydrochloride](/img/structure/B2454372.png)